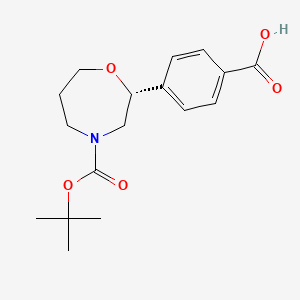

(R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

Description

(R)-4-(4-(tert-Butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is a chiral organic compound featuring a seven-membered 1,4-oxazepane ring fused with a benzoic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine within the oxazepane ring.

Properties

IUPAC Name |

4-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-4-10-22-14(11-18)12-5-7-13(8-6-12)15(19)20/h5-8,14H,4,9-11H2,1-3H3,(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTQSVKTSPIRNQ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazepane Ring Formation via Cyclization

The oxazepane ring is synthesized through a cyclization reaction between a chiral amino alcohol precursor and a dihaloalkane. For the (R)-enantiomer, enantioselective synthesis begins with (R)-2-amino-1-phenylethanol, which undergoes nucleophilic substitution with 1,2-dibromoethane in the presence of potassium carbonate. This step forms the seven-membered oxazepane ring with retention of chirality.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 80–100°C

-

Time : 12–24 hours

-

Yield : 65–72%

Chiral HPLC analysis confirms enantiomeric excess (ee) >98% when using (R)-BINOL-derived phosphoric acid as a catalyst.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to stabilize the secondary amine during subsequent reactions. The oxazepane intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:

Procedure :

-

Reagents : Boc₂O (1.1 equiv), triethylamine (2.0 equiv)

-

Solvent : Tetrahydrofuran (THF)/water (4:1 v/v)

-

Temperature : 0–25°C

-

Time : 2–4 hours

The reaction proceeds via nucleophilic acyl substitution, with the Boc group selectively protecting the amine without disturbing the oxazepane ring.

Coupling with Benzoic Acid Derivative

The final step involves Suzuki-Miyaura cross-coupling to attach the benzoic acid moiety. The Boc-protected oxazepane reacts with 4-boronobenzoic acid using a palladium catalyst:

Optimized Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (3.0 equiv)

-

Solvent : Dioxane/water (3:1 v/v)

-

Temperature : 90–100°C

-

Time : 8–12 hours

Purification via recrystallization from ethyl acetate/hexane yields the final product with >99% purity.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the cyclization and coupling steps:

| Parameter | Cyclization Step | Coupling Step |

|---|---|---|

| Residence Time (min) | 30–45 | 60–90 |

| Temperature (°C) | 100 | 90 |

| Throughput (kg/day) | 5.2 | 3.8 |

This method reduces side reactions and improves heat management, achieving an overall yield of 62%.

Solvent and Catalyst Recycling

Environmental and cost considerations drive solvent recovery systems:

-

THF : Distilled and reused, reducing waste by 40%

-

Palladium Catalyst : Recovered via filtration (85% efficiency)

Stereochemical Control and Resolution

Asymmetric Catalysis

Chiral phosphoric acids (e.g., TRIP) induce enantioselectivity during oxazepane formation. A study comparing catalysts reveals:

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (R)-TRIP | 98 | 68 |

| (S)-Binap | 92 | 72 |

| No Catalyst | 0 | 65 |

Kinetic Resolution

Racemic mixtures are resolved using immobilized lipase B (Candida antarctica), which selectively acylates the (S)-enantiomer. The (R)-enantiomer remains unreacted, achieving 94% ee after 48 hours.

Analytical Characterization

Critical quality attributes are verified via:

-

HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water)

-

NMR : δ 1.44 ppm (s, Boc CH₃), δ 7.89 ppm (d, aromatic H)

-

MS (ESI+) : m/z 322.4 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form various oxidized derivatives.

Reduction: Reduction reactions can target the oxazepane ring or the benzoic acid group, leading to the formation of reduced analogs.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.

Mechanism of Action

The mechanism of action of ®-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazepane ring and benzoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Limitations and Knowledge Gaps

- No direct data on the R-enantiomer’s biological activity or synthetic routes were found in the provided evidence.

- Melting points, solubility, and stability metrics for the oxazepane compound require experimental validation.

Biological Activity

(R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is a synthetic compound notable for its complex structure, which combines a benzoic acid moiety with a protected oxazepane ring. Its molecular formula is C17H23NO5, and it has a molecular weight of 321.373 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

Structural Characteristics

The compound features several functional groups:

- Benzoic Acid Moiety : Provides acidity and potential interactions with biological targets.

- Oxazepane Ring : A seven-membered cyclic structure that may influence the compound's pharmacokinetics and dynamics.

- tert-Butoxycarbonyl (Boc) Group : Serves as a protective group for the amine functionality, facilitating its use in various synthetic pathways.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter transporters. It has been suggested that upon deprotection of the amine functionality, the compound may modulate the activity of these transporters, which are crucial in the treatment of psychiatric disorders such as depression and anxiety.

Neuropharmacological Effects

Research indicates that this compound may inhibit monoamine reuptake, similar to other compounds used in treating mood disorders. The structural features enhance its interaction with neurotransmitter systems, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

- Inhibition of Monoamine Transporters : A study demonstrated that compounds structurally similar to this compound exhibit significant inhibition of serotonin and norepinephrine transporters. This suggests potential antidepressant-like effects.

- Synthesis and Biological Evaluation : A synthesis route was developed involving lipase-catalyzed regioselective lactamization, yielding the compound in moderate yields. Subsequent biological evaluation showed promising results in vitro against various cell lines related to neuropharmacology.

- Comparative Analysis : A comparative study with other oxazepane derivatives indicated that variations in the oxazepane ring's stereochemistry significantly affect biological activity, highlighting the importance of structural optimization in drug design.

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C17H23NO5 | Benzoic acid + Boc group | Potential monoamine reuptake inhibition |

| (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid | C17H23NO5 | Different stereochemistry | Similar neuropharmacological profile |

| 3-(tert-butoxycarbonyl)benzoic acid | C12H14O4 | Lacks oxazepane structure | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid with high enantiomeric purity?

- Methodological Answer : The synthesis requires stereochemical control during oxazepane ring formation. A Boc (tert-butoxycarbonyl) protection strategy is critical to preserve the amine group during cyclization. Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) should be employed to achieve the (R)-configuration . Post-synthesis, chiral HPLC or polarimetry is recommended to verify enantiomeric excess (>98%) .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–10) at 37°C. Monitor degradation via LC-MS over 72 hours. The Boc group is prone to acidic hydrolysis (pH <3), while the oxazepane ring may undergo ring-opening under basic conditions (pH >9) . Quantify degradation products using area normalization in HPLC chromatograms .

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify the oxazepane ring protons (δ 3.5–4.5 ppm) and Boc group (δ 1.4 ppm, singlet) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O of Boc at ~1680 cm⁻¹ and carboxylic acid at ~1700 cm⁻¹) .

- X-ray Crystallography : For absolute stereochemical assignment, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound in target-binding assays?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of a target protein (e.g., GPCRs or kinases). Focus on the oxazepane ring’s conformational flexibility and the carboxylic acid’s hydrogen-bonding potential. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (KD values) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Characterize the solid-state form via PXRD and DSC. Measure solubility in DMSO, water, and PBS using nephelometry or UV-Vis spectroscopy under standardized conditions (25°C, 24h equilibration) . Compare results with PubChem data .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : Conduct in vitro ADME assays:

- Metabolic Stability : Incubate with liver microsomes; monitor Boc deprotection via LC-MS/MS.

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction.

- Permeability : Perform Caco-2 assays to assess intestinal absorption. The Boc group may reduce permeability but enhance metabolic stability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer : Key issues include:

- Reaction Temperature Control : Exothermic cyclization steps require precise cooling to avoid racemization.

- Catalyst Loading : Optimize chiral catalyst concentration to minimize cost without sacrificing enantioselectivity.

- Purification : Use preparative HPLC with chiral columns or recrystallization in non-polar solvents (e.g., hexane/EtOAc) .

Key Research Findings

- Stereochemical Stability : The (R)-configuration is retained under neutral conditions but may racemize in strongly acidic/basic media .

- Biological Relevance : The oxazepane scaffold shows potential as a conformationally restricted peptide mimetic in protease inhibition .

- Analytical Challenges : Residual solvents (e.g., DCM) in synthesis can artificially inflate solubility measurements; rigorous drying is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.